molecular formula C10H7Br2N B1423649 6-(Dibromomethyl)quinoline CAS No. 872264-38-5

6-(Dibromomethyl)quinoline

Cat. No. B1423649
M. Wt: 300.98 g/mol
InChI Key: AYXSMDUJMLPQJT-UHFFFAOYSA-N
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Description

6-(Dibromomethyl)quinoline is a chemical compound used primarily for research and development . It has a molecular formula of C10H7Br2N and a molecular weight of 300.98 .


Synthesis Analysis

The synthesis of quinoline derivatives, including 6-(Dibromomethyl)quinoline, has been a topic of interest in recent years . Various methods have been reported, such as the use of α,β-unsaturated aldehydes , microwave synthesis, one-pot reactions, solvent-free conditions, and the use of ionic liquids .


Molecular Structure Analysis

The molecular structure of 6-(Dibromomethyl)quinoline consists of a quinoline core with a dibromomethyl group attached at the 6th position . The presence of bromine atoms makes it a good candidate for further functionalization in organic synthesis.


Chemical Reactions Analysis

Quinoline derivatives, including 6-(Dibromomethyl)quinoline, have been used in various transformations such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .

Scientific Research Applications

Spectral and Photoexcitation Properties

Quinoline derivatives, including 6-(Dibromomethyl)quinoline, have significant applications in the study of photoexcitation dynamics. Mehata (2018) explored the photoexcitation dynamics of 6-hydroxyquinoline (6-HQ) doped in polymer films, highlighting its applications in OLEDs and electrooptics. This research demonstrates quinoline derivatives' potential in advanced material sciences, particularly in light-emitting and electro-optical applications (Mehata, 2018).

Synthesis and NLO Properties

The synthesis and analysis of quinoline derivatives, including 6-(Dibromomethyl)quinoline, contribute to advancements in both synthetic and computational chemistry. Khalid et al. (2019) synthesized novel arylated quinolines and explored their electronic and nonlinear optical (NLO) properties, suggesting potential applications in technology-related fields (Khalid et al., 2019).

Catalysis and Synthesis Applications

Wang et al. (2011) studied the asymmetric hydrogenation of quinolines using chiral cationic ruthenium catalysts. This research illustrates the importance of quinoline derivatives in facilitating large-scale synthesis of biologically active compounds, showcasing their role in catalysis and organic synthesis (Wang et al., 2011).

Anticancer Activity

Quinoline and its derivatives, including 6-(Dibromomethyl)quinoline, are studied for their anticancer activities. Solomon & Lee (2011) emphasized the importance of quinoline compounds in synthesizing molecules with medicinal benefits, particularly in cancer therapy (Solomon & Lee, 2011).

Green Synthesis and Medicinal Chemistry

Quinoline derivatives are central to developing greener and more sustainable chemical processes. Prajapati et al. (2014) discussed green synthesis methods for quinoline derivatives, aligning with societal expectations for environmentally friendly chemical processes (Prajapati et al., 2014).

Nanomaterial-Assisted Synthesis

Chandrappa et al. (2020) reported the use of nanomaterials in the synthesis of quinoline derivatives, demonstrating their potential in improving reaction yields and efficiency, particularly in bulk drug industry applications (Chandrappa et al., 2020).

Corrosion Inhibition

Quinoline derivatives are explored for their potential as corrosion inhibitors. Lgaz et al. (2017) and Verma et al. (2020) examined the use of quinoline derivatives in protecting metals against corrosion, particularly in acidic environments (Lgaz et al., 2017); (Verma et al., 2020).

Future Directions

While specific future directions for 6-(Dibromomethyl)quinoline are not mentioned in the search results, there is a general trend towards greener and more sustainable chemical processes in the synthesis of quinoline derivatives . This includes the use of alternative reaction methods such as microwave synthesis, one-pot reactions, solvent-free conditions, and the use of ionic liquids .

properties

IUPAC Name

6-(dibromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXSMDUJMLPQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(Br)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694843
Record name 6-(Dibromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Dibromomethyl)quinoline

CAS RN

872264-38-5
Record name 6-(Dibromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Gayathri, PS Mohan, JAK Howard… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound, C11H7Br3ClN, the quinoline ring system is approximately planar (rms = 0.011 Å). In the crystal, molecules are linked by C—H⋯Br interactions forming chains …
Number of citations: 2 scripts.iucr.org
Y Li - Research on Chemical Intermediates, 2015 - Springer
Visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (1) was effectively conducted with N-bromosuccinimide using a 150-W tungsten …
Number of citations: 8 link.springer.com
AM Cheranyova, DM Ivanov - Crystals, 2021 - mdpi.com
The complexes trans-[PtBr 2 (NCNR 2 ) 2 ] (R 2 = Me 2 1, (CH 2 ) 5 2) were cocrystallized with 1,1,2,2-tetrabromoethane (tbe) in CH 2 Cl 2 forming solvates 1·tbe and 2·tbe, respectively. …
Number of citations: 5 www.mdpi.com
M Schüttel - 2023 - infoscience.epfl.ch
Macrocycles have raised much interest in the pharmaceutical industry due to their ability to bind challenging targets while often still being able to cross membranes to reach intracellular …
Number of citations: 0 infoscience.epfl.ch

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